molecular formula C15H14ClF B3031634 4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl CAS No. 58828-09-4

4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl

Cat. No.: B3031634
CAS No.: 58828-09-4
M. Wt: 248.72 g/mol
InChI Key: SFMPWSFPVQMJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 1-chloropropyl group attached to one phenyl ring and a fluorine atom attached to the other phenyl ring. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a biphenyl derivative undergoes alkylation with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of 4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of alcohols or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Chloropropyl)-2’-fluoro-1,1’-biphenyl is unique due to the specific positioning of the 1-chloropropyl and fluorine groups on the biphenyl core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-(1-chloropropyl)-4-(2-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF/c1-2-14(16)12-9-7-11(8-10-12)13-5-3-4-6-15(13)17/h3-10,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMPWSFPVQMJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381831
Record name 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58828-09-4
Record name 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl
Reactant of Route 3
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.